
Boc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid” is also known as “®-Boc-4-methoxy-b-Phe-OH” and “®-3-(Boc-amino)-3-(4-methoxyphenyl)propionic acid”. It is used in peptide synthesis . The compound has a molecular weight of 295.33 .
Molecular Structure Analysis
The compound’s molecular structure can be represented by the SMILES stringCOc1ccc(cc1)C@@H=O)NC(=O)OC(C)(C)C . This indicates the presence of a methoxy group attached to a phenyl group, an amino group, and a butyric acid group.
Applications De Recherche Scientifique
Synthesis and Modification
The synthesis and functional modification of amino acids, including Boc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid, play a critical role in various scientific fields, such as medicinal chemistry and peptide synthesis. Efficient synthesis methods have been developed for similar compounds, leveraging the chiral properties and the tert-butoxycarbonyl (Boc) protective group for amino acids, showcasing the importance of such compounds in the synthesis of more complex molecules (Pan et al., 2015). Additionally, the tert-butoxycarbonylation of amines using environmentally benign catalysts has been explored, underlining the eco-friendly approaches to modifying amino acids for various applications (Heydari et al., 2007).
Peptide Synthesis and Drug Development
In the realm of drug development and peptide synthesis, the Boc group's stability and resistance to racemization make N-Boc-protected amino acids crucial for peptide synthesis, including solid phase peptide synthesis. This highlights the role of Boc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid and similar compounds in the synthesis of peptides and their potential application in medicinal chemistry (Loffet et al., 1989).
Solubility and Thermodynamic Properties
The study of the solubility and thermodynamic properties of Boc-protected amino acids in various solvents provides essential insights into their behavior in different chemical environments, which is critical for their application in pharmaceutical formulation and chemical synthesis (Fan et al., 2016).
Conformational Analysis and Structural Studies
Conformational analysis and structural studies of amino acids and their derivatives, including Boc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid, contribute to our understanding of their potential applications in designing peptides and proteins with desired properties and activities. Research in this area explores the structural characteristics and conformational preferences of these compounds, providing valuable insights for their application in biochemistry and molecular biology (Tressler et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
(3R)-4-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-12(10-14(18)19)9-11-5-7-13(21-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXRAYHRGMMYMD-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2772388.png)
![4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride](/img/structure/B2772389.png)
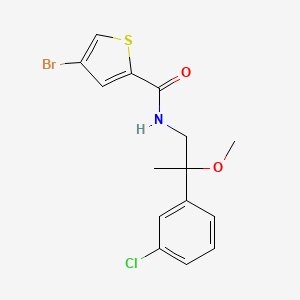
![1-Methyl-2-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]pyrrolidine](/img/structure/B2772391.png)

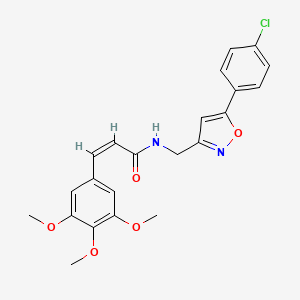
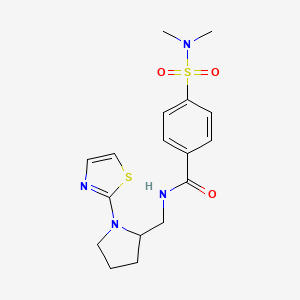
![4-[(Dimethylsulfamoylamino)methyl]-2-thiophen-3-ylpyridine](/img/structure/B2772397.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2772399.png)
![4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline](/img/structure/B2772401.png)

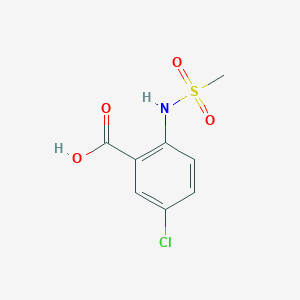
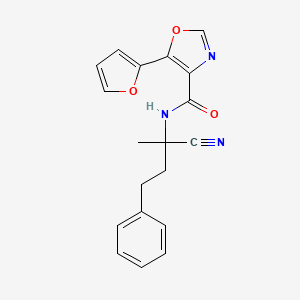
![4-fluoro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2772411.png)